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Compound of Interest

Compound Name: CCT241533 hydrochloride

Cat. No.: B606546 Get Quote

For researchers and drug development professionals navigating the landscape of checkpoint

kinase inhibitors, a thorough understanding of a compound's specificity and selectivity is

paramount. This guide provides a detailed comparison of CCT241533 hydrochloride, a potent

inhibitor of Checkpoint Kinase 2 (CHK2), with other selective CHK2 inhibitors, supported by

experimental data and detailed methodologies.

CCT241533 hydrochloride has emerged as a valuable chemical probe for elucidating the

multifaceted roles of CHK2, a critical serine/threonine kinase in the DNA damage response

(DDR) pathway. Its high potency and favorable selectivity profile make it a subject of significant

interest. This guide aims to provide an objective comparison of CCT241533 with other notable

CHK2 inhibitors, namely ART-446 and PV1019, to aid researchers in selecting the most

appropriate tool for their specific experimental needs.

In Vitro Potency and Selectivity: A Head-to-Head
Comparison
The inhibitory activity of CCT241533 and its counterparts has been quantified through various

in vitro kinase assays. The half-maximal inhibitory concentration (IC50) serves as a key metric

for potency, while screening against a broad panel of kinases reveals the selectivity profile.
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Inhibitor
Primary
Target

IC50 (nM)
vs CHK2

IC50 (nM)
vs CHK1

Selectivity
(CHK1/CHK
2)

Off-Target
Profile
Highlights

CCT241533

hydrochloride
CHK2 3[1][2] 245[1] ~82-fold

>80%

inhibition at 1

µM against

PHK,

MARK3,

GCK, and

MLK1[1]

ART-446 CHK2 9.06[3][4]

>10-fold

selectivity

over CHK1

>10-fold

High

selectivity in

a panel of

468 kinases;

some binding

to IRAK3,

DLK, RIPK4,

PI3K3CG,

and MKNK2

observed[3]

PV1019 CHK2 24-138[5][6] 55,000[5] >220-fold

Selective

against a

panel of 53

kinases, with

IC50 values

for off-targets

being at least

75-fold

greater than

for CHK2[5]

CCT241533 hydrochloride demonstrates exceptional potency against CHK2 with an IC50 of 3

nM.[1][2] Its selectivity over the closely related kinase, CHK1, is approximately 82-fold.[1]

Further screening against a panel of 85 kinases at a 1 µM concentration revealed that
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CCT241533 exhibits minimal cross-reactivity, with only four other kinases (PHK, MARK3, GCK,

and MLK1) showing greater than 80% inhibition.[1]

In comparison, ART-446 is another potent CHK2 inhibitor with an IC50 of 9.06 nM and

demonstrates a more than 10-fold selectivity over CHK1.[3][4] A broad kinase screen of 468

kinases highlighted its high selectivity.[3] PV1019, while slightly less potent with a reported

IC50 in the range of 24-138 nM, showcases a remarkable selectivity of over 220-fold against

CHK1.[5][6]

CHK2 Signaling in the DNA Damage Response
Understanding the context in which these inhibitors function is crucial. CHK2 is a key

transducer kinase in the ATM-mediated signaling cascade, which is activated in response to

DNA double-strand breaks (DSBs).
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Caption: The ATM-CHK2 signaling pathway activated by DNA double-strand breaks.

Upon activation by ATM, CHK2 phosphorylates a suite of downstream targets to orchestrate

cellular responses, including cell cycle arrest, DNA repair, and apoptosis. Inhibitors like
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CCT241533 hydrochloride act by competitively binding to the ATP pocket of CHK2, thereby

blocking these downstream signaling events.

Experimental Protocols
The data presented in this guide are derived from established experimental methodologies.

Below are detailed protocols for key assays used in the characterization of CHK2 inhibitors.

In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of the kinase by quantifying the

incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
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Radiometric Kinase Assay Workflow
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Prepare reaction mix:
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Caption: Workflow for a typical radiometric in vitro kinase assay.
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Methodology:

Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains

purified recombinant CHK2 enzyme, a suitable substrate (e.g., CHKtide peptide), and assay

buffer.

Inhibitor Addition: Test compounds, such as CCT241533 hydrochloride, are added in a

series of dilutions to determine the dose-dependent inhibition. A DMSO control is included.

Reaction Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.

Incubation: The reaction plate is incubated at 30°C for a defined period to allow for substrate

phosphorylation.

Reaction Termination and Capture: The reaction is stopped by spotting the mixture onto

phosphocellulose filter paper. The phosphorylated substrate binds to the paper, while

unincorporated ATP does not.

Washing: The filter paper is washed multiple times with a suitable buffer (e.g., phosphoric

acid) to remove unbound [γ-³³P]ATP.

Quantification: The amount of radioactivity incorporated into the substrate is measured using

a scintillation counter.

Data Analysis: The percentage of kinase activity inhibition is calculated relative to the DMSO

control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to determine cell viability and is a common

method to assess the cytotoxic effects of chemical compounds.

Methodology:

Cell Seeding: Adherent cells are seeded into 96-well plates and allowed to attach overnight.

Compound Treatment: Cells are treated with various concentrations of the test compound

(e.g., CCT241533 hydrochloride) and incubated for a specified period (e.g., 72-96 hours).
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Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at

4°C.

Staining: The TCA is removed, and the plates are washed and dried. Sulforhodamine B

(SRB) solution is added to each well and incubated at room temperature to allow the dye to

bind to cellular proteins.

Washing: Unbound dye is removed by washing with 1% acetic acid.

Solubilization: The protein-bound dye is solubilized with a Tris-based solution.

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm)

using a microplate reader. The absorbance is proportional to the number of living cells.

Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is

calculated from the dose-response curves.

Conclusion
CCT241533 hydrochloride stands out as a highly potent and selective inhibitor of CHK2. Its

well-characterized profile, supported by robust experimental data, makes it an excellent tool for

investigating the intricate roles of CHK2 in DNA damage response and cancer biology. When

compared to other selective CHK2 inhibitors like ART-446 and PV1019, CCT241533 offers a

compelling balance of high potency and specificity. Researchers should carefully consider the

specific requirements of their experimental system, including the desired potency and known

off-target effects of each inhibitor, to make an informed decision. This guide provides a

foundational dataset to facilitate this selection process and to promote rigorous and

reproducible scientific inquiry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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